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For Researchers, Scientists, and Drug Development Professionals

Buparlisib (BKM120), an oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, has

been investigated across a spectrum of solid tumors, targeting a critical pathway in

tumorigenesis.[1][2] This guide provides a comprehensive analysis of Buparlisib's clinical trial

data, offering a comparative perspective against alternative therapies and detailing the

experimental frameworks of pivotal studies.

Mechanism of Action: The PI3K/AKT/mTOR Signaling
Pathway
Buparlisib functions by inhibiting all four class I PI3K isoforms (α, β, γ, δ), which are crucial

enzymes in the PI3K/AKT/mTOR signaling cascade.[1][3] This pathway is frequently

dysregulated in cancer, promoting cell growth, proliferation, and survival.[2] By binding to the

ATP-binding pocket of PI3K, Buparlisib blocks the downstream signaling, theoretically leading

to an anti-tumor effect.[1]
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Diagram 1: Buparlisib's Inhibition of the PI3K/AKT/mTOR Pathway.
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Clinical Trials in Hormone Receptor-Positive (HR+),
HER2-Negative Advanced Breast Cancer
Buparlisib in combination with fulvestrant was investigated in the BELLE-2 and BELLE-3 trials

for postmenopausal women with HR+, HER2- advanced breast cancer.

BELLE-2 Trial
The BELLE-2 trial evaluated Buparlisib plus fulvestrant in patients who had progressed on or

after aromatase inhibitor therapy.[4]

Experimental Protocol: This was a randomized, double-blind, placebo-controlled, multicenter

phase 3 trial.[4] Patients were randomized 1:1 to receive either Buparlisib (100 mg/day) or a

placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1,

then day 1 of subsequent 28-day cycles).[4] Stratification was based on PI3K pathway

activation status and the presence of visceral disease.[5] The primary endpoint was

progression-free survival (PFS).[4]

BELLE-3 Trial
The BELLE-3 trial assessed the efficacy of Buparlisib plus fulvestrant in a similar patient

population that had also progressed on or after treatment with an mTOR inhibitor.[6]

Experimental Protocol: A randomized, double-blind, placebo-controlled, multicenter phase 3

study where patients were randomized 2:1 to receive Buparlisib (100 mg/day) or placebo, with

fulvestrant administered as in the BELLE-2 trial.[6] Randomization was stratified by the

presence of visceral disease.[6] The primary endpoint was progression-free survival.[6]
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Trial
Treatment

Arm

Comparator

Arm

Median PFS

(months)

Hazard

Ratio (95%

CI)

Key Grade

≥3 Adverse

Events (%)

BELLE-2[4]
Buparlisib +

Fulvestrant

Placebo +

Fulvestrant
6.9

0.78 (0.67-

0.89)

Increased

ALT/AST,

Hyperglycemi

a, Rash

BELLE-3[6]
Buparlisib +

Fulvestrant

Placebo +

Fulvestrant
3.9

0.67 (0.53-

0.84)

Increased

ALT/AST,

Hyperglycemi

a,

Hypertension

SOLAR-1

(Alpelisib)[2]

[7]

Alpelisib +

Fulvestrant

Placebo +

Fulvestrant
11.0

0.65 (0.50-

0.85)

Hyperglycemi

a, Rash,

Diarrhea

BOLERO-2

(Everolimus)

[8][9]

Everolimus +

Exemestane

Placebo +

Exemestane

7.8 (local) /

11.0 (central)

0.45 (0.38-

0.54) / 0.38

(0.31-0.48)

Stomatitis,

Anemia,

Dyspnea,

Hyperglycemi

a

Conclusion for Breast Cancer: While Buparlisib showed a statistically significant improvement

in PFS in both the BELLE-2 and BELLE-3 trials, the benefit was modest and accompanied by

significant toxicity, which ultimately led to the discontinuation of its development for breast

cancer.[6][10] In comparison, Alpelisib (in PIK3CA-mutated patients) and Everolimus have

demonstrated more substantial improvements in PFS.[2][7][8][9]

Clinical Trials in Recurrent or Metastatic Head and
Neck Squamous Cell Carcinoma (HNSCC)
Buparlisib was evaluated in combination with paclitaxel for patients with HNSCC who had

progressed after platinum-based chemotherapy.
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BERIL-1 Trial
This phase 2 trial provided initial evidence for the combination of Buparlisib and paclitaxel.[11]

Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled phase 2

study in patients with recurrent or metastatic HNSCC who had progressed on or after one

platinum-based chemotherapy regimen.[11] Patients were randomized 1:1 to receive

Buparlisib (100 mg once daily) or placebo, in combination with paclitaxel (80 mg/m² on days 1,

8, 15, and 22 of a 28-day cycle).[11]

BURAN Trial
This was the confirmatory phase 3 trial following the promising results of BERIL-1.[12][13]

Experimental Protocol: A randomized, open-label, multicenter phase 3 trial comparing daily

Buparlisib (100 mg) plus weekly paclitaxel (80 mg/m²) to weekly paclitaxel alone.[14] The

study enrolled patients with refractory, recurrent, or metastatic HNSCC who had progressed

after prior anti-PD-1/PD-L1 therapy, with or without platinum-based chemotherapy.[14] The

primary endpoint was overall survival (OS).[14]
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Diagram 2: Generalized Experimental Workflow for HNSCC Trials.
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Trial
Treatment

Arm

Comparator

Arm

Median OS

(months)

Hazard

Ratio (95%

CI)

Key Grade

≥3 Adverse

Events (%)

BERIL-1
Buparlisib +

Paclitaxel

Placebo +

Paclitaxel
10.4

0.72 (0.49-

1.04)

Hyperglycemi

a, Anemia,

Neutropenia

BURAN[15]
Buparlisib +

Paclitaxel

Paclitaxel

Alone

Did not meet

primary

endpoint

N/A

Consistent

with previous

findings

CheckMate

141

(Nivolumab)

[1][3][16]

Nivolumab
Investigator's

Choice
7.5

0.70 (0.51-

0.96)

Fatigue,

Anemia,

Dyspnea

EXTREME

(Cetuximab)

[17][18]

Cetuximab +

Chemo

Chemotherap

y Alone
10.1

0.80 (0.64-

0.99)

Neutropenia,

Anemia,

Thrombocyto

penia, Sepsis

Conclusion for HNSCC: The phase 2 BERIL-1 trial showed promising results, however, the

phase 3 BURAN trial did not meet its primary endpoint of improving overall survival.[15]

Alternative treatments such as the immune checkpoint inhibitor Nivolumab and the EGFR

inhibitor Cetuximab in combination with chemotherapy have demonstrated a survival benefit in

this patient population.[1][3][16][17][18]

Overall Assessment of Buparlisib's Clinical Benefit
Across multiple clinical trials and tumor types, Buparlisib has demonstrated modest efficacy.

While it has shown some activity, particularly in combination with other agents, its clinical utility

has been consistently hampered by a challenging toxicity profile. The development of

Buparlisib for breast cancer has been halted, and its future in HNSCC is uncertain following

the results of the BURAN trial.[6][10][15] The clinical landscape for the treatment of HR+,

HER2- breast cancer and recurrent/metastatic HNSCC has evolved with the approval of more

effective and better-tolerated targeted therapies and immunotherapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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